molecular formula C10H22N2 B1318841 3-Azepan-1-yl-2-methyl-propylamine CAS No. 893644-62-7

3-Azepan-1-yl-2-methyl-propylamine

Cat. No. B1318841
CAS RN: 893644-62-7
M. Wt: 170.3 g/mol
InChI Key: VEGBREJXVGTQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azepan-1-yl-2-methyl-propylamine is a chemical compound used for proteomics research . It has a molecular formula of C10H22N2 and a molecular weight of 170.3 .


Molecular Structure Analysis

The molecular structure of 3-Azepan-1-yl-2-methyl-propylamine consists of 10 carbon atoms, 22 hydrogen atoms, and 2 nitrogen atoms . The exact spatial arrangement of these atoms would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Proteomics Research

3-Azepan-1-yl-2-methyl-propylamine: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound can be used as a reagent or building block in the synthesis of more complex molecules that interact with proteins, aiding in the identification and understanding of protein functions.

Pharmaceutical Development

In the pharmaceutical industry, this compound finds applications in the synthesis of various drugs. It can act as an intermediate in the production of active pharmaceutical ingredients (APIs). Its structure allows for the introduction of the azepane ring, which is a common feature in many pharmaceuticals due to its bioactive properties .

Materials Science

3-(azepan-1-yl)-2-methylpropan-1-amine: is relevant in materials science for the development of new materials. Its chemical properties can be harnessed to modify surfaces or create polymers with specific characteristics, such as increased resilience or altered electrical conductivity.

Organic Synthesis

This compound is a valuable agent in organic synthesis. It can be used to introduce the azepane moiety into larger organic molecules, which can lead to the creation of novel compounds with potential applications in various chemical industries .

Chemical Research

Researchers utilize 3-Azepan-1-yl-2-methyl-propylamine in chemical research to study reaction mechanisms and synthesize new chemical entities. Its unique structure allows it to participate in a wide range of chemical reactions, providing insights into reaction kinetics and dynamics .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material when calibrating instruments or developing new analytical methods. Its well-defined structure and properties make it an ideal candidate for such applications .

Computational Chemistry

The compound’s structure is also of interest in computational chemistry, where it can be used in molecular modeling and simulations to predict the behavior of new compounds or to understand the interactions at the molecular level .

Safety and Handling Research

3-Azepan-1-yl-2-methyl-propylamine: is also studied for its safety and handling properties. Understanding its physical and chemical behavior is crucial for developing safe storage, handling, and disposal protocols in research and industrial settings .

Safety and Hazards

3-Azepan-1-yl-2-methyl-propylamine can be harmful by inhalation, in contact with skin, and if swallowed . In case of exposure, it’s recommended to wash the affected area with copious amounts of water and seek medical attention if irritation persists . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .

Future Directions

The future directions for research on 3-Azepan-1-yl-2-methyl-propylamine are not clear from the available information. As it’s used in proteomics research , it may have potential applications in the study of proteins and their roles in biological processes.

properties

IUPAC Name

3-(azepan-1-yl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-10(8-11)9-12-6-4-2-3-5-7-12/h10H,2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGBREJXVGTQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CN1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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